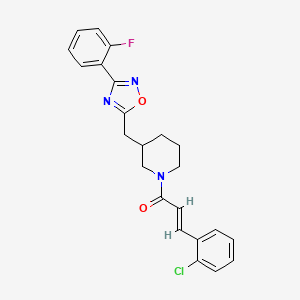

3-苯基-5-((4-(噻吩-2-基)噻唑-2-基)甲基)-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

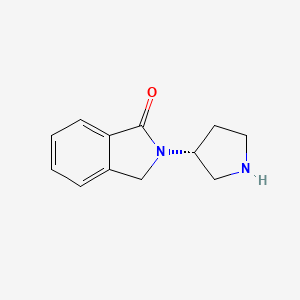

The compound 3-Phenyl-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The oxadiazole ring is known for its utility in various fields such as optoelectronics, pharmaceuticals, and materials science due to its interesting photophysical and electrochemical properties .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives can involve various starting materials and reaction pathways. For instance, the synthesis of related compounds has been reported through the reaction of isoxazoly] thioureas with ethyl bromopyruvate, followed by treatment with hydrazine hydrate and cyclocondensation with ethyl acetoacetate and triethyl orthoformate . Although the exact synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been studied using experimental techniques such as FT-IR and Laser-Raman spectroscopy, as well as theoretical calculations using ab initio Hartree Fock and density functional theory methods . These studies help in understanding the geometric parameters, vibrational frequencies, and the distribution of electron densities within the molecule, which are crucial for predicting the reactivity and properties of the compound.

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives can be inferred from studies on their photophysical properties and computational analyses. The HOMO-LUMO energy gap, chemical hardness, and molecular electrostatic potential plots provide insights into the reactive centers of the molecules, indicating potential electrophilic and nucleophilic sites . These properties are essential for understanding how these compounds might interact in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The photophysical properties, such as absorption and emission spectra, have been studied in different solvents, revealing information about the ground and excited state dipole moments . The electrochemical properties have been investigated using cyclic voltammetry, complemented by DFT calculations, which are indicative of their potential in optoelectronic applications . Additionally, some derivatives have shown promising anticancer activity against various human cancer cell lines, suggesting potential pharmaceutical applications .

科学研究应用

杂环化学和药理潜力

1,3,4-噻二唑和恶二唑等杂环化合物,包括与3-苯基-5-((4-(噻吩-2-基)噻唑-2-基)甲基)-1,2,4-恶二唑类似的结构,因其广泛的药理潜力而著称。这些化合物是药物化学中的关键支架,为化学改性提供了广泛的可能性。它们表现出多种药理活性,包括抗菌、抗炎、镇痛、抗肿瘤、抗结核和抗病毒特性。1,3,4-恶二唑和噻二唑核的存在通过与各种酶和受体的氢键相互作用显着提高药理活性,突出了它们在药物开发中的重要性 (Lelyukh, 2019)。

合成和金属离子传感应用

1,3,4-恶二唑支架在药理学以外的各个领域至关重要,包括材料科学和有机电子学。它们的合成方法,如脱氢环化和氧化环化,促进了光致发光骨架的形成。这些化合物由于其高光致发光量子产率、热稳定性和化学稳定性以及金属离子的潜在配位位点,在开发化学传感器方面特别有价值。这使得它们成为选择性金属离子传感应用的杰出候选者,证明了恶二唑衍生物的多功能性 (Sharma, Om, & Sharma, 2022)。

对新药开发的贡献

恶二唑核是新药开发不可或缺的一部分,提供了广泛的生物活性。含有1,3,4-恶二唑单元的化合物因其作为镇痛、抗炎、抗菌、抗肿瘤和抗病毒剂的独特特性而被认为具有治疗多种疾病的潜力。这些化合物的治疗功效,加上它们作为羧酸、酰胺和酯的生物等排体的作用,突出了它们在合成新型药物中的重要性 (Rana, Salahuddin, & Sahu, 2020)。

属性

IUPAC Name |

3-phenyl-5-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3OS2/c1-2-5-11(6-3-1)16-18-14(20-19-16)9-15-17-12(10-22-15)13-7-4-8-21-13/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIDDWSXWOEZTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517199.png)

![8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2517200.png)

![2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2517204.png)

![4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid](/img/structure/B2517205.png)

![Ethyl 4-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2517209.png)

![5-benzyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517210.png)

![Ethyl 4-(dimethylamino)-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2517211.png)